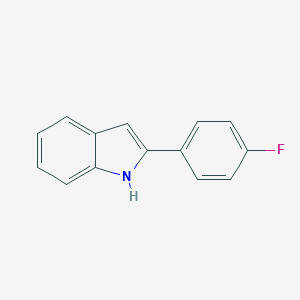

2-(4-Fluorophenyl)indole

Übersicht

Beschreibung

2-(4-Fluorophenyl)indole is an organic compound with the molecular formula C14H10FN. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features an indole core substituted with a 4-fluorophenyl group, making it a valuable scaffold for the development of pharmaceuticals and other bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)indole typically involves the reaction of 4-fluoroaniline with isatin in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the indole ring. Common catalysts used in this reaction include Lewis acids such as zinc chloride or boron trifluoride .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Fluorophenyl)indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions

Major Products:

Oxidation: Indole-2-carboxylic acids.

Reduction: Indoline derivatives.

Substitution: Halogenated indoles, nitroindoles, and other substituted indoles

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The incorporation of 2-(4-fluorophenyl)indole into hybrid compounds has shown promising results in anticancer research. For instance, studies have synthesized indole-aminoquinazoline hybrids that exhibit notable cytotoxicity against various cancer cell lines, including A549 (lung cancer), Caco-2 (colorectal adenocarcinoma), and HeLa (cervical cancer) cells. Compound 4f, which features the 4-fluorophenyl group, demonstrated significant activity with an IC50 value of 40.7 nM against epidermal growth factor receptor (EGFR) .

Table 1: Cytotoxicity of Indole-Aminoquinazoline Hybrids

| Compound | Cell Line | IC50 (nM) | Activity Level |

|---|---|---|---|

| 4f | Caco-2 | 40.7 | Significant |

| 4g | A549 | 51.64 | Moderate |

| 4b | C3A | 52.5 | Moderate |

COX-2 Inhibition

Research has also focused on the COX-2 inhibitory properties of indole derivatives. A series of substituted indoles, including those with the 4-fluorophenyl group, were evaluated for their ability to inhibit COX-2 enzymes, which are implicated in inflammation and cancer progression. While some compounds showed promising in vitro stability profiles, their efficacy as radiotracers for PET imaging was limited due to inadequate uptake in tumor models .

Electrocatalytic Applications

The modification of xerogels with this compound has led to advancements in electrochemical sensors. A study reported the synthesis of a xerogel modified with this compound for the electrocatalytic determination of sulfide ions in various samples. The modified electrodes exhibited enhanced sensitivity and selectivity, demonstrating the potential for practical applications in environmental monitoring .

Table 2: Electrocatalytic Performance of Modified Xerogels

| Material | Detection Limit (µM) | Sensitivity (µA/µM) |

|---|---|---|

| FPIX | 0.5 | High |

| Pt-FPIX | 0.1 | Very High |

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of compounds containing the 4-fluorophenyl group is crucial for optimizing their biological activity. Several studies have examined how variations in substitution patterns affect the efficacy of these compounds against cancer cell lines and their interactions with target proteins like EGFR .

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)indole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Vergleich Mit ähnlichen Verbindungen

- 2-Phenylindole

- 2-(4-Chlorophenyl)indole

- 2-(4-Methylphenyl)indole

Comparison: 2-(4-Fluorophenyl)indole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. Compared to its analogs, this compound often exhibits higher potency and selectivity in biological assays .

Biologische Aktivität

2-(4-Fluorophenyl)indole is an indole derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound, with the molecular formula C14H10FN, features a fluorinated phenyl group that enhances its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic potential.

Overview of Biological Activity

The biological activities of this compound are extensive, encompassing various therapeutic areas:

- Anticancer Activity : Research has shown that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, particularly HCT-116 (colon cancer) with IC50 values ranging from 7.1 to 11.9 µM .

- Anti-inflammatory Effects : Indole derivatives are known to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Studies have indicated that certain derivatives can serve as effective COX-2 inhibitors .

- Antiviral Properties : The compound has been identified as a potential inhibitor of HIV-1 fusion, demonstrating significant activity against viral entry mechanisms .

- Neuropharmacological Effects : As a ligand for the Translocator Protein (TSPO), it may influence steroidogenesis and exhibit neuroprotective properties.

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Receptor Binding : The compound binds with high affinity to multiple receptors, including TSPO and COX-2. This binding is crucial for its anti-inflammatory and neuroactive effects .

- Biochemical Pathways : It influences various biochemical pathways associated with cell signaling, apoptosis, and inflammation, leading to altered cellular responses that can inhibit tumor growth or reduce inflammation.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential:

- Absorption and Distribution : The presence of the fluorine atom enhances lipophilicity, facilitating better membrane permeability and distribution within tissues.

- Metabolism : The compound undergoes metabolic transformations that can affect its bioavailability and efficacy. Studies indicate that various metabolic pathways may lead to bioactive metabolites contributing to its pharmacological effects .

- Elimination : The elimination half-life and routes of excretion are critical for determining dosing regimens in therapeutic contexts.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Studies :

-

COX-2 Inhibition :

- Research focused on developing radiolabeled COX-2 inhibitors derived from indoles demonstrated promising in vitro stability profiles but limited in vivo efficacy in tumor models. This suggests that while these compounds may be effective in vitro, their application as radiotracers requires further optimization .

- Neuropharmacological Applications :

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)indole | Chlorine substitution | Similar anticancer properties |

| 2-(4-Methylphenyl)indole | Methyl substitution | Enhanced anti-inflammatory effects |

| 2-Phenylindole | No fluorine substitution | Broader spectrum of receptor interactions |

The comparison indicates that the fluorine substitution in this compound significantly influences its lipophilicity and biological activity compared to other indole derivatives.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHGDCJIDNVRFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228836 | |

| Record name | 2-(4-Fluorophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782-17-2 | |

| Record name | 2-(4-Fluorophenyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Fluorophenyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 2-(4-Fluorophenyl)indole derivatives and what are the downstream effects of this interaction?

A1: this compound derivatives, particularly those classified as FGIN-1 compounds, exhibit high affinity for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor. This interaction is known to stimulate steroidogenesis, the process of producing steroid hormones like testosterone.

Q2: Can you provide an example of a well-studied this compound derivative and its mechanism of action?

A2: N,N-dihexyl-2-(4-fluorophenyl)indole-3-acetamide (FGIN-1-27) is a prominent example. FGIN-1-27 binds to TSPO, primarily located on the outer mitochondrial membrane, and this interaction appears to modulate the transport of cholesterol into the mitochondria. This increased cholesterol availability within the mitochondria serves as the rate-limiting step in steroid hormone biosynthesis.

Q3: What is the significance of stimulating steroidogenesis via TSPO activation, as opposed to exogenous hormone replacement?

A3: Research suggests that direct stimulation of Leydig cells to produce testosterone, as seen with FGIN-1-27, may offer advantages over traditional testosterone replacement therapy (TRT). While TRT can suppress sperm production, FGIN-1-27 led to increased serum testosterone levels without negatively impacting intratesticular testosterone concentration or sperm count in rat models.

Q4: Beyond steroidogenesis, are there other potential therapeutic applications for this compound derivatives?

A4: Indeed, research suggests these compounds may have roles in modulating anxiety-like behavior and potentially influencing GABAergic neurotransmission, though the exact mechanisms are still under investigation. For instance, FGIN-1-27 has shown anxiolytic-like effects in animal models, and studies suggest a possible indirect influence on GABA receptors, potentially mediated through neurosteroid synthesis.

Q5: How do structural modifications of this compound impact its binding affinity for TSPO and its subsequent biological activity?

A5: Research indicates that specific structural features are crucial for the binding of this compound derivatives to TSPO. Dialkylation of the amide group, the length of the alkyl substituents, and halogenation of the aryl groups attached to the indole core all significantly influence binding affinity. Modifications affecting these features can alter the compound's potency and selectivity for TSPO, thereby affecting its ability to stimulate steroidogenesis or elicit other biological responses.

Q6: Has the impact of this compound derivatives on TSPO expression been investigated?

A6: Yes, studies have explored the effects of both synthetic and endogenous TSPO ligands on TSPO expression. Research using human osteoblast-like cells in vitro showed that both FGIN-1-27 and porphyrin IX (an endogenous TSPO ligand) decreased TSPO abundance. This decrease in TSPO levels was associated with cell death induction and inhibition of cellular metabolism.

Q7: Are there any analytical methods used to study this compound derivatives?

A7: While specific analytical techniques are not detailed in the provided abstracts, standard methods for characterizing and quantifying these compounds likely include high-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet-visible (UV-Vis) spectroscopy or mass spectrometry (MS). These methods allow for the determination of compound purity, concentration, and stability in various matrices.

Q8: What is the historical context of research on this compound and its derivatives?

A8: The exploration of this compound derivatives and their interactions with TSPO began in the late 20th century. Early research focused on characterizing the binding properties of these compounds, particularly their high affinity for the then-termed "peripheral benzodiazepine receptor." Subsequent research delved into the physiological consequences of this interaction, revealing their role in steroidogenesis and their potential as therapeutic agents for conditions like hypogonadism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.